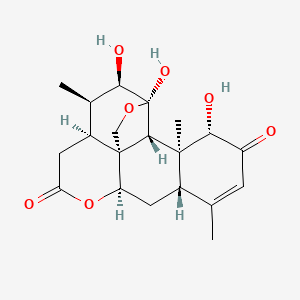
Chaparrinone
Overview
Description
Chaparrinone is a quassinoid, a type of triterpenoid . It can be isolated from the root of Eurycoma Harmandiana . It has antimalarial and cytotoxic activities against Plasmodium falciparum and P-388 cells .
Molecular Structure Analysis
Chaparrinone has a molecular formula of C20H26O7 . The average mass is 378.416 Da and the monoisotopic mass is 378.167847 Da .Scientific Research Applications
Antimalarial and Cytotoxic Potential : Chaparrinone has demonstrated significant antimalarial activity against Plasmodium falciparum, with in vitro studies showing high efficacy and low IC50 values, indicating its potent inhibitory effect on malaria parasites. It also displayed cytotoxic properties against certain cancer cells, suggesting potential as an anticancer agent (François et al., 1998).
Potential Anticancer Agent : A study on Ailanthus integrifolia ssp. calycina found that chaparrinone was responsible for the plant's antitumor and cytotoxic activities. It exhibited significant biological activity against cancer, highlighting its potential as an anticancer compound (Seida et al., 1978).
Synthetic Studies and Total Synthesis : Research has focused on the total synthesis of chaparrinone, which is crucial for understanding its chemical structure and potential modifications for enhanced efficacy in medical applications. Such synthetic studies provide insights into developing pharmaceutically active derivatives of chaparrinone (Grieco et al., 1993).
Plant Growth Inhibitory Activity : Chaparrinone was identified as an active constituent in inhibiting plant growth, showcasing its potential use in agricultural applications, particularly in weed control (Lin et al., 1995).
Anti-Inflammatory Activities : A recent study found that chaparrinone, among other compounds, exhibited anti-inflammatory activities. This suggests its potential application in treating inflammation-related disorders (Chiangam et al., 2020).
properties
IUPAC Name |
(1S,4R,5R,6R,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,9-11,13,15-17,23-25H,5-7H2,1-3H3/t9-,10+,11+,13-,15-,16-,17-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYMLZRDCSQUQF-RZUZYEBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=CC(=O)[C@H]5O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chaparrinone | |
CAS RN |
22611-34-3 | |
| Record name | Chaparrinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22611-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chaparrinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022611343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



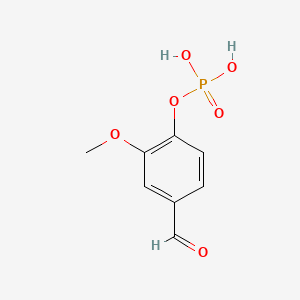
![(2S,3R)-3-hydroxy-2-[[methyl(7H-purin-6-yl)carbamoyl]amino]butanoic acid](/img/structure/B1197832.png)

![5,5a-Dihydro-4bh-benzo[3,4]phenanthro[1,2-b]azirene](/img/structure/B1197834.png)
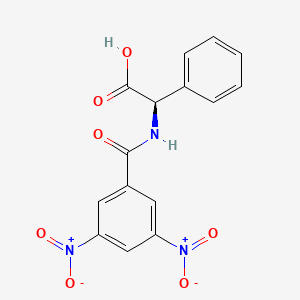

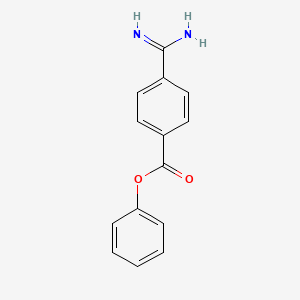

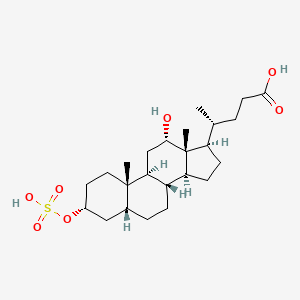
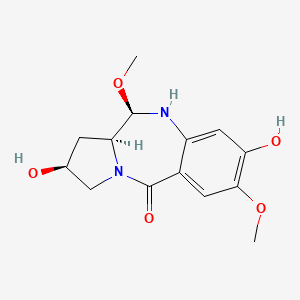
![6-[2-(1H-imidazol-5-yl)ethylamino]-N-(4-methylphenyl)heptanamide](/img/structure/B1197845.png)
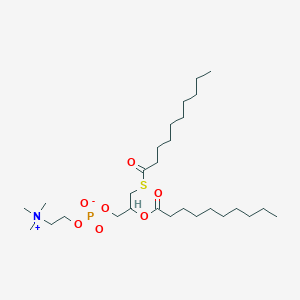
![2-[3-(tert-butylamino)-2-hydroxypropoxy]-4-methoxy-N-phenylbenzamide](/img/structure/B1197848.png)
